molecular formula C10H8BrF3O2 B8793423 Ethyl 2-bromo-4-(trifluoromethyl)benzoate

Ethyl 2-bromo-4-(trifluoromethyl)benzoate

Cat. No.: B8793423
M. Wt: 297.07 g/mol
InChI Key: JNUHNIMYSOUQLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-bromo-4-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C10H8BrF3O2 and its molecular weight is 297.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8BrF3O2

Molecular Weight

297.07 g/mol

IUPAC Name

ethyl 2-bromo-4-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H8BrF3O2/c1-2-16-9(15)7-4-3-6(5-8(7)11)10(12,13)14/h3-5H,2H2,1H3

InChI Key

JNUHNIMYSOUQLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

238 g (0.885 mol) of 2-bromo-4-(trifluoromethyl)benzoic acid, 1000 ml of absolute ethanol and 100 ml of concentrated sulfuric acid are introduced successively into a 2-liter round-bottomed flask. The reaction mixture is brought to reflux for 6 hours and then poured, after cooling, onto 2.5 liters of ice-cold water; the oil formed is extracted with ethyl acetate. The organic phase is successively washed with water, with 1N sodium hydroxide solution and then again with water. After drying over magnesium sulfate, the solvent is evaporated to provide 263 g (yield: 100%) of ethyl 2-bromo-4-(trifluoromethyl)benzoate in the form of a yellow oil.
Quantity
238 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
2.5 L
Type
reactant
Reaction Step Two

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